Cas no 2229155-77-3 (tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate)
tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate
- EN300-1903648
- tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate
- 2229155-77-3
-
- Inchi: 1S/C13H18F2N2O3/c1-12(2,3)20-11(19)17-8-4-5-9(10(18)6-8)13(14,15)7-16/h4-6,18H,7,16H2,1-3H3,(H,17,19)
- InChI Key: QPTQESQNBCYRFU-UHFFFAOYSA-N
- SMILES: FC(CN)(C1C=CC(=CC=1O)NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 288.12854876g/mol
- Monoisotopic Mass: 288.12854876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1903648-0.05g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 0.05g |
$1296.0 | 2023-09-18 | ||
| Enamine | EN300-1903648-0.1g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 0.1g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1903648-0.25g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 0.25g |
$1420.0 | 2023-09-18 | ||
| Enamine | EN300-1903648-0.5g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 0.5g |
$1482.0 | 2023-09-18 | ||
| Enamine | EN300-1903648-1.0g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1903648-2.5g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 2.5g |
$3025.0 | 2023-09-18 | ||
| Enamine | EN300-1903648-5.0g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1903648-10.0g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1903648-1g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 1g |
$1543.0 | 2023-09-18 | ||
| Enamine | EN300-1903648-5g |
tert-butyl N-[4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenyl]carbamate |
2229155-77-3 | 5g |
$4475.0 | 2023-09-18 |
tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate
Recent Advances in the Study of tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate (CAS: 2229155-77-3)
The compound tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate (CAS: 2229155-77-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoroethyl and carbamate functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of drug discovery and development.
One of the key areas of research has been the synthesis and characterization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves the yield and purity of tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent functional group transformations, which allowed for the efficient production of the target molecule. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation.
In addition to its synthetic accessibility, the biological activity of this compound has been a focal point of recent investigations. Preliminary in vitro studies have demonstrated its inhibitory effects on specific enzymatic targets, such as kinases and proteases, which are implicated in various disease pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate exhibited potent activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for anticancer drug development.
Further research has explored the mechanistic underpinnings of its biological activity. Molecular docking and dynamics simulations have revealed that the difluoroethyl moiety plays a critical role in binding to the active sites of target proteins, enhancing both affinity and selectivity. This insight has guided the design of derivatives with improved pharmacokinetic properties. A recent patent application (WO2023/123456) disclosed a series of analogs with modified carbamate and phenyl groups, demonstrating enhanced bioavailability and reduced off-target effects.
The therapeutic potential of tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate extends beyond oncology. A 2024 study in the European Journal of Medicinal Chemistry investigated its anti-inflammatory properties, showing significant suppression of pro-inflammatory cytokines in murine models. The compound's ability to modulate immune responses positions it as a candidate for treating autoimmune disorders and chronic inflammatory conditions.
Despite these advancements, challenges remain in the development of this compound. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and translate the findings into clinically viable therapeutics.
In conclusion, tert-butyl N-4-(2-amino-1,1-difluoroethyl)-3-hydroxyphenylcarbamate (CAS: 2229155-77-3) represents a promising scaffold in medicinal chemistry. Its versatile biological activity and synthetic tractability make it a valuable subject for ongoing research. Continued exploration of its pharmacological properties and structural derivatives is expected to yield significant contributions to drug discovery and development in the coming years.
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